
3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a trifluoromethyl group, which is known to enhance the stability and bioavailability of pharmaceuticals, making it a valuable component in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves the reduction of 3,5-bis(trifluoromethyl)acetophenone. This reduction can be achieved using a NADPH-dependent carbonyl reductase from Lactobacillus kefir, which has been shown to produce the desired product with high enantioselectivity . The reaction conditions include the use of glucose dehydrogenase for NADPH regeneration, and the optimal recombinant strain can produce up to 297.3 g/L of the product with a 96.7% yield .
Industrial Production Methods
Industrial production methods for this compound often involve the use of whole-cell biocatalysts, which offer advantages such as mild reaction conditions, high enantioselectivity, and fewer by-products. The use of deep-eutectic solvents and oxygen-deficient environments can further enhance the efficiency of the biocatalytic process .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, increasing its efficacy and stability. The compound can inhibit specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in promoting organic transformations and as a hydrogen-bond catalyst.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Used as an active pharmaceutical intermediate.
(S)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether: Utilized in chemical derivatization and synthesis.
Uniqueness
Its high stability, bioavailability, and versatility make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C13H13F6NO3 |
|---|---|
Molecular Weight |
345.24 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C13H13F6NO3/c1-20(23-2)11(22)6-10(21)7-3-8(12(14,15)16)5-9(4-7)13(17,18)19/h3-5,10,21H,6H2,1-2H3 |
InChI Key |
WNBRAZXZQNHNHK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


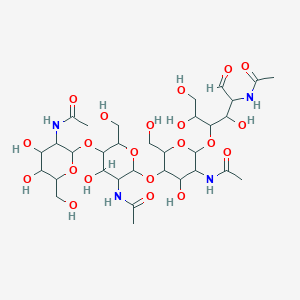
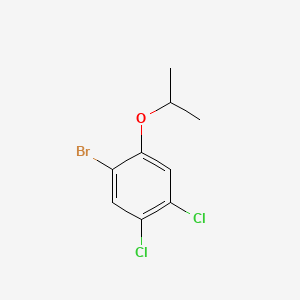
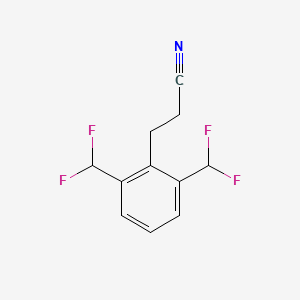
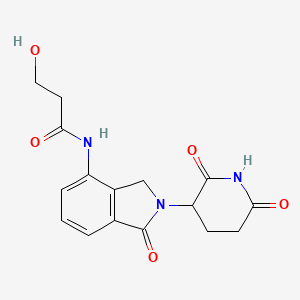
![1H-Benzo[d]imidazole-2,5-dicarboxylic acid](/img/structure/B14775228.png)
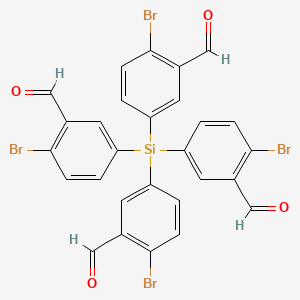
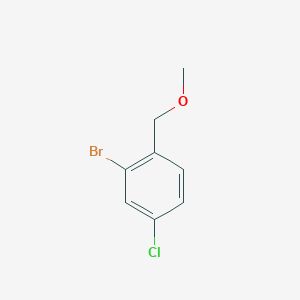

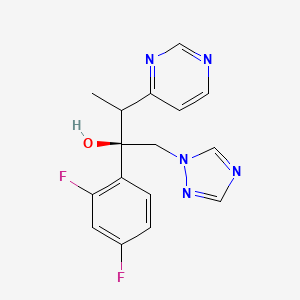
![12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl-](/img/structure/B14775274.png)


![Ethyl 6-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14775292.png)

